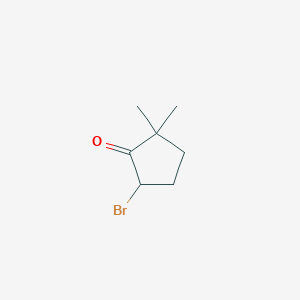

5-Bromo-2,2-dimethylcyclopentanone

Übersicht

Beschreibung

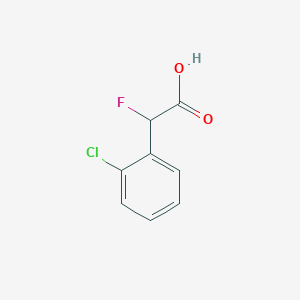

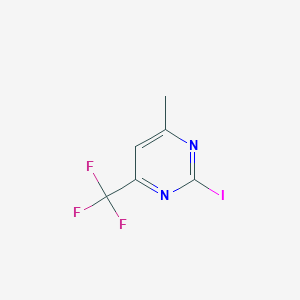

5-Bromo-2,2-dimethylcyclopentan-1-one is a chemical compound with the CAS Number: 1379265-83-4 . It has a molecular weight of 191.07 and its InChI Code is 1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2,2-dimethylcyclopentan-1-one is 1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclopentanone ring with two methyl groups (CH3) attached to one carbon, and a bromine atom attached to another carbon.Physical and Chemical Properties Analysis

5-Bromo-2,2-dimethylcyclopentan-1-one is a liquid . Its molecular weight is 191.07 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- "5-Bromo-2,2-dimethylcyclopentanone" serves as a versatile intermediate in organic synthesis. A study demonstrated its utility in the transformation from 2,2,4,4,6,6-Hexabromo-5,5-dimethyl-1,3-cyclohexanedione to various brominated and debrominated cyclopentanones and cyclohexanediones. These compounds are pivotal in synthesizing substituted 4,4-dimethyl-1,3-cyclopentanediones, highlighting its role in the preparation of complex organic molecules (Pooter & Schamp, 2010).

Drug Synthesis Intermediates

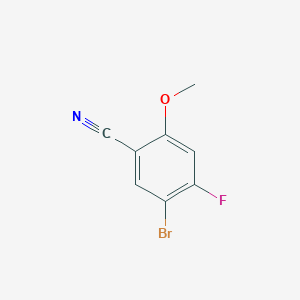

- Another significant application of "this compound" and related brominated compounds is in the synthesis of drug intermediates. For instance, "5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" is a key intermediate for manufacturing therapeutic Sodium-glucose cotransporter 2 (SGLT2) inhibitors, showing the chemical's critical role in developing diabetes therapies (Zhang et al., 2022).

Antimicrobial Activity

- Compounds derived from "this compound" have been explored for their antibacterial and antifungal properties. A study on the synthesis of xanthones, xanthenediones, and spirobenzofurans, which involved brominated cyclopentanones, found significant antimicrobial activity against yeasts such as Cryptococcus neoformans and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Omolo et al., 2011).

Organic Synthesis and Material Science

- The compound and its derivatives have been utilized in the field of material science and organic synthesis for preparing novel compounds with potential technological applications. For example, the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods, underscores the utility of brominated cyclopentanones in synthesizing materials for electronic and photonic applications (Schwab et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-2,2-dimethylcyclopentanone are not well-documented in the literature. This compound is a derivative of cyclopentanone, a cyclic ketone. Ketones, in general, can react with a variety of nucleophiles, including amines, hydrazines, and hydroxylamines .

Mode of Action

The mode of action of this compound is likely to involve nucleophilic substitution reactions. The bromine atom on the cyclopentanone ring can be replaced by a nucleophile, such as an amine or hydrazine . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .

Biochemical Pathways

Based on its chemical structure, it could potentially participate in reactions involving nucleophilic substitution at the bromine position . The products of these reactions could then interact with various biochemical pathways, depending on their specific structures.

Pharmacokinetics

The presence of the bromine atom could also influence its metabolism and excretion .

Result of Action

The compound’s potential to undergo nucleophilic substitution reactions suggests that it could interact with a variety of cellular targets, potentially leading to various biological effects .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action of this compound. For example, the rate of nucleophilic substitution reactions could be influenced by the pH of the environment, as well as the presence of other nucleophiles .

Eigenschaften

IUPAC Name |

5-bromo-2,2-dimethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGETZFSNTKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Furan-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3100819.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)

![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)

![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)